[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride
Description
[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride: is a chemical compound with the molecular formula C12H19Cl2FN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Properties
IUPAC Name |
3-fluoro-4-(2-methylpiperidin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13;;/h5-6,8-9H,2-4,7,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXKGWSIDFIKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: The fluorine atom can be introduced using selective fluorination reagents such as Selectfluor®.
Final Assembly: The final compound is assembled by coupling the fluorinated piperidine derivative with an appropriate aniline derivative, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the piperidinone intermediates back to piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Piperidinones.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of both fluorine and piperidine moieties.
Biology:
- Investigated for its potential as a ligand in receptor studies.
- Used in the development of fluorescent probes for biological imaging.
Medicine:
- Explored as a potential pharmaceutical intermediate.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Utilized in the synthesis of agrochemicals and other industrial chemicals.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities.
Fluorinated Aromatics: Compounds like trifluoromethylpyridines and other fluorinated aromatic compounds.
Uniqueness:
- The combination of a fluorinated aromatic ring with a piperidine moiety makes [3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride unique.
- Its specific reactivity and potential applications in various fields distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
